molecular formula C10H9NO5 B15157199 Ethyl 3-formyl-4-nitrobenzoate

Ethyl 3-formyl-4-nitrobenzoate

Cat. No.: B15157199
M. Wt: 223.18 g/mol
InChI Key: QGJNZARLLQNXMC-UHFFFAOYSA-N
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Description

Contextualization within Nitrobenzoate and Formyl-Substituted Aromatic Esters

Ethyl 3-formyl-4-nitrobenzoate belongs to the broader classes of nitrobenzoates and formyl-substituted aromatic esters. Nitroaromatic compounds, which include nitrobenzoates, are characterized by the presence of a nitro group (—NO2) attached to an aromatic ring. nih.gov This functional group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. echemi.com The nitro group can be reduced to form an amino group, providing a gateway to a diverse range of chemical structures. echemi.com Nitrobenzoate derivatives are utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. chemiis.com

Formyl-substituted aromatic esters are characterized by a formyl group (—CHO) and an ester group (—COOR) attached to an aromatic ring. The formyl group, or aldehyde, is a highly reactive functional group that can participate in a wide array of chemical transformations. nih.gov Formylation, the introduction of a formyl group onto an aromatic ring, is a crucial process in organic chemistry for creating aldehydes. wikipedia.orgpurechemistry.org These aldehydes are valuable as intermediates and as end products in numerous applications. google.com

The combination of these functional groups in this compound results in a molecule with distinct chemical properties, offering multiple reaction sites for synthetic modifications.

Significance of this compound as a Research Scaffold

The arrangement of the ethyl ester, formyl, and nitro groups on the aromatic ring makes this compound a significant research scaffold. A scaffold, in a chemical context, refers to a core molecular structure to which various functional groups can be attached to create a library of related compounds. The reactivity of the formyl and nitro groups, coupled with the stability of the ethyl ester, allows for selective chemical modifications.

The formyl group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form larger, more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. This versatility makes this compound a valuable starting material for the synthesis of heterocyclic compounds and other complex organic molecules that are of interest in medicinal chemistry and materials science.

For instance, the related compound, Methyl 3-formyl-2-nitrobenzoate, is listed as a chemical intermediate, highlighting the role of such structures as building blocks in more complex syntheses. bldpharm.com The strategic placement of the functional groups on the aromatic ring of this compound allows for regioselective reactions, providing control over the final product's architecture.

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Mthis compound148625-35-8C9H7NO5209.1672-76
Ethyl 4-nitrobenzoate (B1230335)99-77-4C9H9NO4195.1755-59
Ethyl 3-nitrobenzoate618-98-4C9H9NO4195.1745-48

The utility of similar nitrobenzoate esters is well-documented. For example, Ethyl 4-nitrobenzoate is used in the preparation of p-dimethylaminobenzoate compounds. chemicalbook.com Furthermore, the synthesis of Ethyl 4-nitrobenzoate has been achieved through various methods, including Fischer esterification, showcasing the importance of such esters in chemical synthesis. scirp.org The study of these related compounds underscores the potential of this compound as a versatile platform for chemical exploration and the development of novel molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

ethyl 3-formyl-4-nitrobenzoate

InChI

InChI=1S/C10H9NO5/c1-2-16-10(13)7-3-4-9(11(14)15)8(5-7)6-12/h3-6H,2H2,1H3

InChI Key

QGJNZARLLQNXMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Structural Elucidation and Characterization of Ethyl 3 Formyl 4 Nitrobenzoate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Signal splitting (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the relative number of protons giving rise to the signal.

For the analogue Ethyl 3-nitrobenzoate , the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), displays characteristic signals. rsc.org A triplet observed at 1.44 ppm is assigned to the methyl (CH₃) protons of the ethyl group. rsc.org The quartet at 4.45 ppm corresponds to the methylene (B1212753) (CH₂) protons of the ethyl group, with the splitting pattern arising from coupling to the adjacent methyl protons. rsc.org The aromatic region shows three distinct signals: a triplet at 7.67 ppm, a multiplet spanning 8.25-8.54 ppm, and a doublet at 8.87 ppm, which are characteristic of the protons on the substituted benzene (B151609) ring. rsc.org

In the case of another related compound, Ethyl 4-nitrobenzoate (B1230335) , the ¹H NMR spectrum exhibits a triplet at 1.43 ppm and a quartet at 4.43 ppm, corresponding to the ethyl group protons. rsc.org The aromatic protons appear as two doublets of doublets at 7.76 ppm and 8.15 ppm, indicative of the para-substitution pattern on the benzene ring. rsc.org

The following table summarizes the ¹H NMR spectral data for analogues of Ethyl 3-formyl-4-nitrobenzoate.

CompoundSolventChemical Shift (δ) in ppm and Multiplicity
Ethyl 3-nitrobenzoateCDCl₃8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H) rsc.org
Ethyl 4-nitrobenzoateCDCl₃8.15 (dd, J = 8.3, 1.7 Hz, 2H), 7.76 (dd, J = 8.2, 1.7 Hz, 2H), 4.43 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H) rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different electronic environment gives a distinct signal.

For Ethyl 3-nitrobenzoate , the ¹³C NMR spectrum in CDCl₃ shows a signal at 14.24 ppm for the methyl carbon and at 61.91 ppm for the methylene carbon of the ethyl group. rsc.org The aromatic carbons and the carbonyl carbon of the ester group resonate at 124.50, 127.25, 129.54, 132.17, 135.24, and 164.42 ppm, with the signal at 148.19 ppm attributed to the carbon atom attached to the nitro group. rsc.org

The ¹³C NMR spectrum of Ethyl 4-nitrobenzoate in CDCl₃ reveals the ethyl group carbons at 14.10 ppm and 61.67 ppm. rsc.org The signals for the aromatic and carbonyl carbons are observed at 116.09, 117.89, 129.91, 132.05, 134.11, and 164.78 ppm. rsc.org

The ¹³C NMR data for these analogues are compiled in the table below.

CompoundSolventChemical Shift (δ) in ppm
Ethyl 3-nitrobenzoateCDCl₃164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24 rsc.org
Ethyl 4-nitrobenzoateCDCl₃164.78, 134.11, 132.05, 129.91, 117.89, 116.09, 61.67, 14.10 rsc.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. The ESI-MS analysis of Ethyl 3-nitrobenzoate showed a molecular ion peak at m/z = 195.11, which corresponds to the molecular weight of the compound. rsc.org

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The GC separates volatile components of a mixture, which are then introduced into the mass spectrometer for ionization and analysis. Electron ionization (EI) is a common ionization method used in GC/MS, which can cause extensive fragmentation of the molecule.

The GC-MS analysis of Ethyl 3-nitrobenzoate using electron ionization reveals a fragmentation pattern with major peaks at m/z values of 150, 99.99, 76, 49.40, 104, 41.20, 195, and 135. nih.gov The peak at m/z 195 corresponds to the molecular ion [M]⁺. The other fragments provide valuable clues about the structure of the molecule. nih.gov For instance, the peak at m/z 150 can be attributed to the loss of the ethoxy group (-OCH₂CH₃).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

The vibrational analysis of a related compound, 4-methyl-3-nitrobenzoic acid , provides insight into the characteristic vibrational frequencies of the functional groups present. scirp.org The C-H stretching vibrations of the benzene ring are typically observed in the region of 3000-3100 cm⁻¹. scirp.org Specifically, infrared bands at 3090 and 3065 cm⁻¹ and a Raman shift at 3087 cm⁻¹ are assigned to these C-H stretching modes. scirp.org The characteristic vibrations of the nitro (NO₂) group and the carboxylic acid (COOH) group also give rise to distinct bands in the IR and Raman spectra, confirming their presence in the molecule. scirp.org While specific data for this compound is not detailed, the analysis of its analogues demonstrates the utility of vibrational spectroscopy in confirming the presence of key functional groups such as the nitro group, the ester, and the aldehyde.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its principal functional groups: the ester, the nitro group, and the aldehyde (formyl) group.

The key vibrational modes include:

C=O Stretching (Ester): A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is typical for the carbonyl group of an aromatic ester.

C=O Stretching (Aldehyde): The formyl group's carbonyl stretch usually appears at a slightly lower wavenumber than the ester, typically in the 1690-1715 cm⁻¹ range. The presence of two distinct carbonyl peaks would be a key feature.

N-O Stretching (Nitro Group): The aromatic nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch, which is strong and typically appears between 1500-1570 cm⁻¹, and a symmetric stretch, which is of medium intensity and found between 1300-1370 cm⁻¹.

C-H Stretching (Aldehyde): The C-H bond of the formyl group produces a characteristic pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C-O Stretching (Ester): The spectrum will also feature C-O stretching vibrations from the ester linkage, typically appearing in the 1100-1300 cm⁻¹ region.

Aromatic C=C and C-H Vibrations: Bending and stretching vibrations for the substituted benzene ring are also expected.

Analysis of analogues like Ethyl 3-nitrobenzoate provides comparative data for these assignments. chemicalbook.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy offers higher resolution and sensitivity compared to traditional dispersive IR spectroscopy, making it a powerful tool for detailed structural analysis. In the context of this compound and its analogues, FTIR is used to precisely identify functional groups and confirm the successful synthesis of the target molecule.

For instance, the FTIR spectrum of the related compound Ethyl 4-nitrobenzoate clearly shows the characteristic peaks for the ester and nitro functional groups. researchgate.net The comparison between the FTIR spectrum of a starting material, such as 4-nitrobenzoic acid, and the product, Ethyl 4-nitrobenzoate, demonstrates the appearance of new peaks associated with the ethyl group and the shift in the carbonyl frequency upon esterification. researchgate.net

The expected FTIR absorption bands for this compound would be consistent with those identified by standard IR spectroscopy but with greater precision. The data allows for the unequivocal identification of the key structural motifs.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
AldehydeC-H Stretch~2820 and ~2720Weak to Medium
EsterC=O Stretch~1725-1740Strong
AldehydeC=O Stretch~1690-1715Strong
Nitro GroupAsymmetric N-O Stretch~1520-1560Strong
Aromatic RingC=C Stretch~1450-1600Medium to Weak
Nitro GroupSymmetric N-O Stretch~1340-1370Medium
EsterC-O Stretch~1100-1300Strong
Aromatic RingC-H Out-of-Plane Bend~700-900Strong

Note: The exact positions of the peaks can be influenced by the specific chemical environment and sample preparation.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties.

While specific crystal structure data for this compound is not readily found in the surveyed literature, analysis of closely related compounds like Ethyl 4-fluoro-3-nitrobenzoate illustrates the methodology. nih.gov For such a compound, single-crystal X-ray diffraction analysis would involve:

Growing a suitable single crystal of the compound.

Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam.

Collecting the diffraction data as the crystal is rotated.

Solving the crystal structure to determine unit cell dimensions (a, b, c, α, β, γ), space group, and atomic coordinates. nih.gov

From this data, one can elucidate the molecular conformation and observe intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.gov For example, in the structure of Ethyl 4-fluoro-3-nitrobenzoate, C—H⋯O intermolecular interactions are responsible for the formation of dimers. nih.gov Similar interactions would be expected to play a role in the solid-state architecture of this compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for verifying the purity of this compound and for separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of organic compounds. It offers high resolution, speed, and quantitative accuracy. The purity of nitrobenzoic acid derivatives is often assessed by HPLC. google.com

A typical HPLC method for a compound like this compound would utilize a reverse-phase setup. The analysis of its analogue, Ethyl 4-nitrobenzoate, provides a relevant example of the conditions that may be employed. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Typical HPLC Conditions for Analysis of Ethyl Benzoate (B1203000) Analogues

ParameterConditionSource
Column Reverse-Phase C18 or similar (e.g., Newcrom R1) sielc.com
Mobile Phase Acetonitrile (MeCN) and water with an acidic modifier (e.g., phosphoric acid or formic acid) sielc.com
Detection UV-Vis Detector (e.g., at 254 nm or 265 nm)
Flow Rate Typically 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

Note: Formic acid is often used as a modifier for applications compatible with mass spectrometry (MS). sielc.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. libretexts.org It is a standard technique in synthetic organic chemistry.

For this compound, TLC would be used to track its formation from starting materials and to identify the optimal solvent system for purification by column chromatography. The separation is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or mixture of solvents). tifr.res.in

The polarity of the compound, influenced by the ester, nitro, and formyl groups, will determine its retention factor (Rƒ) in a given solvent system. Visualization can often be achieved using a UV lamp, as aromatic nitro compounds typically absorb UV light and appear as dark spots on a fluorescent plate. umass.edu

Table 3: General TLC Conditions for Aromatic Nitro Compounds

ParameterDescriptionSource
Stationary Phase Silica gel G coated on glass or aluminum plates ijcps.orgepa.gov
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent, e.g., Hexane/Ethyl Acetate, or Benzene/Petroleum Ether/Methanol tifr.res.inepa.gov
Application Sample dissolved in a volatile solvent and spotted on the baseline with a capillary tube tifr.res.in
Development Plate placed in a closed chamber with the eluent tifr.res.in
Visualization UV light (254 nm) or chemical staining (e.g., iodine vapor) umass.edu

The Rƒ value is characteristic for a compound in a specific eluent system and is used to assess its identity and purity relative to standards. libretexts.org

Computational Chemistry and Theoretical Investigations of Formyl Nitrobenzoate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of Ethyl 3-formyl-4-nitrobenzoate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to approximate the solutions to the Schrödinger equation, providing information on molecular orbitals, electron density distribution, and electrostatic potential.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing nitro (-NO₂) and formyl (-CHO) groups, and the ester (-COOEt) group, all attached to the benzene (B151609) ring. The nitro group, being a strong deactivating group, significantly influences the electron density of the aromatic system. This electronic arrangement is crucial in determining the molecule's reactivity.

Key parameters derived from quantum chemical calculations that help in assessing reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For formyl-nitrobenzoate systems, the presence of multiple electron-withdrawing groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of this compound. The relative orientations of the formyl, nitro, and ethyl ester substituents with respect to the benzene ring can significantly impact the molecule's properties and interactions.

Computational methods like molecular mechanics and semi-empirical methods, as well as more accurate ab initio and DFT methods, can be used to perform a conformational search. This process identifies the most stable conformers (low-energy structures) and the energy barriers between them.

For this compound, key dihedral angles to consider are those between the plane of the benzene ring and the planes of the formyl, nitro, and ester groups. In a related molecule, methyl 4-hydroxy-3-nitrobenzoate, X-ray crystallography has shown that the nitro and methyl ester substituents lie close to the plane of the benzene ring. mdpi.com It is reasonable to expect a similar planar arrangement for the formyl and nitro groups in this compound to maximize π-system conjugation, while the ethyl group of the ester will have several possible low-energy conformations.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms and the characterization of transient species like transition states.

For instance, the reduction of the nitro group or the oxidation of the formyl group are common reactions for this class of compounds. Computational methods can model these transformations, identifying the lowest energy pathways. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for predicting reaction rates.

By calculating the structures and energies of reactants, products, intermediates, and transition states, a detailed step-by-step mechanism can be proposed. This level of detail is often inaccessible through experimental studies alone.

Thermochemical and Energetic Properties Calculations

Computational Determination of Enthalpies of Formation

The enthalpy of formation is a fundamental thermochemical property of a compound. Computational methods can provide reliable estimates of this value. Using high-level ab initio methods like G3 or G4 theory, or through the use of isodesmic reactions with DFT, the enthalpy of formation of this compound in the gas phase can be calculated. These calculations involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections.

Analysis of Noncovalent Interactions and Intermolecular Forces

Noncovalent interactions play a crucial role in the solid-state structure and properties of molecular crystals. mdpi.com For this compound, a variety of noncovalent forces are expected to govern its crystal packing. These include hydrogen bonding, π-π stacking, and van der Waals interactions.

A detailed crystallographic and computational study on the analogous compound, methyl 4-hydroxy-3-nitrobenzoate, revealed an extensive network of hydrogen bonds and π-stacking interactions that stabilize the crystal structure. mdpi.comresearchgate.net It is highly probable that this compound will exhibit similar, though not identical, intermolecular interactions. The formyl group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. The presence of the nitro group also introduces strong dipole-dipole interactions.

Computational techniques such as Atoms in Molecules (AIM) theory and the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these weak interactions.

Structure-Reactivity Relationships from Computational Studies

By systematically modifying the structure of this compound in silico and calculating various electronic and structural parameters, it is possible to establish quantitative structure-reactivity relationships (QSAR). nih.gov For example, one could investigate how substituting the formyl or nitro groups with other functional groups affects the HOMO-LUMO gap, the molecular electrostatic potential, or the activation energy of a particular reaction.

These computational studies can help in predicting the reactivity of related compounds and in designing new molecules with desired properties. For instance, understanding the electronic effects of the substituents can guide the synthesis of derivatives of this compound with enhanced or suppressed reactivity at specific sites.

Applications of Ethyl 3 Formyl 4 Nitrobenzoate in Advanced Organic Synthesis and Materials Science

Role as a Building Block for Complex Organic Molecules

The inherent reactivity of the functional groups in ethyl 3-formyl-4-nitrobenzoate makes it a valuable building block in the synthesis of intricate organic molecules. The aldehyde (formyl) group readily participates in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. This allows for the introduction of diverse side chains and the extension of the carbon skeleton.

Simultaneously, the nitro group can be readily reduced to an amino group, which opens up a vast array of synthetic possibilities, including amide bond formation and the construction of nitrogen-containing heterocycles. The ethyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification. This trifecta of reactive sites enables chemists to strategically and sequentially build up molecular complexity from a relatively simple starting material. Nitro compounds, in general, are recognized as versatile intermediates in organic chemistry, and this compound is a prime example of this utility. frontiersin.org

Intermediates in the Synthesis of Fine Chemicals

This compound serves as a crucial intermediate in the multi-step synthesis of various fine chemicals, including active pharmaceutical ingredients (APIs). The transformation of its functional groups is key to this role. For instance, the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions (Sandmeyer-type reactions), can introduce a wide range of substituents onto the aromatic ring.

Moreover, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization. These transformations are fundamental in constructing the specific molecular frameworks required for biologically active compounds and other high-value chemical products. The strategic positioning of the functional groups allows for regioselective modifications, which is a critical aspect of efficient and economical fine chemical synthesis.

Precursors for Diverse Chemical Scaffolds (e.g., nitrogen-containing heterocycles)

A significant application of this compound lies in its use as a precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. sigmaaldrich.com These scaffolds are of immense interest due to their prevalence in natural products and pharmaceuticals. sigmaaldrich.com

The presence of both a formyl group and a nitro group in an ortho-relationship after reduction is particularly advantageous. The resulting amino aldehyde is a classic precursor for the synthesis of quinolines, indoles, and other fused heterocyclic systems through reactions like the Friedländer annulation. The general synthetic utility of nitro compounds as precursors for pharmaceutically relevant molecules is well-documented. frontiersin.org

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

Heterocyclic ScaffoldKey Reaction Type
QuinolinesFriedländer Annulation
IndolesReductive Cyclization
BenzimidazolesCondensation with o-phenylenediamines
QuinoxalinesCondensation with o-diamines

Potential in Functional Materials Research

The exploration of this compound in materials science is a growing area of interest. The nitro group, being a strong electron-withdrawing group, can impart unique electronic and optical properties to materials. Derivatives of this compound could find applications in the development of nonlinear optical (NLO) materials, where the polarization of the molecule can be manipulated by an external electric field.

Furthermore, the ability to polymerize or incorporate this molecule into larger macromolecular structures through its functional groups opens up possibilities for creating novel polymers with tailored properties. These could include enhanced thermal stability, specific conductivity, or unique photophysical characteristics. The broader field of materials science often utilizes building blocks available from chemical suppliers to create new materials. sigmaaldrich.com

Applications in Catalyst Development and Ligand Design

The structural features of this compound and its derivatives make them promising candidates for the development of new catalysts and ligands. The amino group, obtained after the reduction of the nitro group, can coordinate to metal centers, forming the basis of a wide range of catalysts.

By introducing chirality into the molecule, for example, through the use of chiral reagents in subsequent synthetic steps, it is possible to design chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemical outcome of chemical reactions, which is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals. The availability of related building blocks from suppliers facilitates research in catalyst and ligand development. bldpharm.com

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